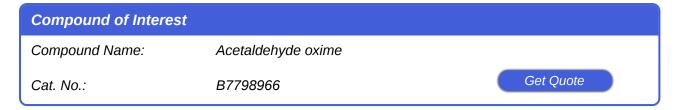


An In-depth Technical Guide to the Physicochemical Properties of Acetaldehyde Oxime

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For Researchers, Scientists, and Drug Development Professionals

Acetaldehyde oxime (CAS No. 107-29-9), also known as acetaldoxime, is a significant organic compound with diverse applications, notably as a crucial intermediate in the synthesis of pesticides like methomyl and thiodicarb, and as an oxygen scavenger in boiler water systems.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and key reaction pathways.

Core Physicochemical Properties

Acetaldehyde oxime is a colorless liquid or crystalline solid with a pungent odor.[2][4][5] It is known to exist in two crystalline forms, which accounts for the different melting points reported in the literature.[1][2] The compound is highly flammable and its vapors can form explosive mixtures with air.[1][6]

Table 1: General and Physical Properties of Acetaldehyde Oxime



Property	Value	Source(s)
Molecular Formula	C ₂ H ₅ NO	[7][8]
Molecular Weight	59.07 g/mol	[4]
Appearance	Colorless liquid or needle- shaped crystals	[1][2]
Odor	Pungent	[4]
Density	0.9656 g/cm3 at 20 °C/4 °C	[4]
Boiling Point	115 °C	[1][4][7]
Melting Point	α-form: 46.5 °C, β-form: 12 °C	[1][2][4]
Refractive Index	1.426 at 20 °C	[1][7][9]
Vapor Pressure	7.71 mmHg (1.03 kPa) at 25 °C	[4]
Flash Point	< 22 °C	[4]
Autoignition Temperature	380 °C	[1]
Explosive Limit	4.2 - 50% (V)	[1]

Table 2: Solubility and Partitioning Properties of Acetaldehyde Oxime

Property	Value	Source(s)
Solubility in Water	Very soluble (185 g/L)	[1][4][10]
Solubility in Organic Solvents	Very soluble in ethanol and ether	[1][2]
logP (Octanol-Water Partition Coefficient)	-0.13	[1][4]
pKa (Predicted)	11.82 ± 0.10	[1]

Spectral Data



Spectral analysis is crucial for the identification and characterization of **acetaldehyde oxime**. Key spectral data are summarized below.

Table 3: Summary of Spectral Data for Acetaldehyde Oxime

Technique	Key Data and Observations	Source(s)
¹ H NMR	Spectra available, showing characteristic peaks for the methyl (CH ₃) and methine (CH) protons. The presence of syn and anti isomers leads to distinct signals. In CDCl ₃ , peaks are observed around 1.8-1.9 ppm (CH ₃) and 6.8-7.5 ppm (CH=N).	[11][12][13]
¹³ C NMR	Spectra available for detailed structural elucidation.	[14][15]
IR Spectroscopy	Infrared spectra show characteristic absorption bands for the C=N and O-H functional groups.	[8][14][16]
Mass Spectrometry	The mass spectrum shows a molecular ion peak corresponding to its molecular weight.	[14][17]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **acetaldehyde oxime** are critical for reproducible research.

Synthesis of Acetaldehyde Oxime



Several methods for the synthesis of **acetaldehyde oxime** have been reported. Below are detailed protocols for common laboratory-scale and industrial processes.

1. Synthesis from Acetaldehyde and Hydroxylamine Hydrochloride

This is a common laboratory method for preparing **acetaldehyde oxime**.

- Reaction: CH₃CHO + NH₂OH·HCl + Na₂CO₃ → CH₃CH=NOH + 2NaCl + H₂O + CO₂
- Procedure:
 - A solution of 325 g (4.68 moles) of hydroxylamine hydrochloride in 300 ml of water is mixed with a solution of 255 g (2.55 moles) of sodium carbonate in 600 ml of water.
 - The mixture is cooled in an ice-salt bath.[2]
 - A solution of 200 g (4.55 moles) of acetaldehyde in 100 ml of water is added dropwise with stirring.[2]
 - After standing overnight, the solution is saturated with sodium chloride.[2]
 - The product is extracted with ether.[2]
 - The combined ether extracts are dried over calcium chloride, filtered, and distilled to yield acetaldehyde oxime.[2] The boiling point is typically 112-114 °C.[2]
- 2. Synthesis via Ammoximation using a Titanium Silicalite (TS-1) Catalyst

This method represents a greener synthesis route.[18][19]

- Reaction: CH₃CHO + NH₃ + H₂O₂ --(TS-1 catalyst)--> CH₃CH=NOH + 2H₂O
- Procedure:
 - Acetaldehyde, aqueous ammonia, a solvent (e.g., t-butanol), and the TS-1 catalyst are mixed in a reactor.[20]
 - The reaction system is heated to the desired temperature (e.g., 60 °C).[20]



- Hydrogen peroxide (30% solution) is added dropwise.[20]
- The reaction is allowed to proceed for a set time after the addition is complete.[20]
- The catalyst is filtered out, and the **acetaldehyde oxime** is purified by distillation.[20]

Analysis of Acetaldehyde Oxime

Quantitative analysis of acetaldehyde often involves its conversion to **acetaldehyde oxime** followed by chromatographic techniques.

1. Headspace Gas Chromatography with Electron Capture Detection (HS-GC/ECD)

This method is highly sensitive for the determination of acetaldehyde.[21][22]

- Derivatization: Acetaldehyde is reacted with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBOA) to form the corresponding oxime derivative.[21]
- Procedure:
 - A sample containing acetaldehyde is diluted with water.[21]
 - An aqueous solution of the derivatizing agent (PFBOA) is added.[21]
 - The pH is adjusted, and the mixture is heated to facilitate the reaction.
 - The headspace of the vial, containing the volatile oxime derivative, is injected into the GC system.[21]
 - Separation is achieved on a suitable capillary column, and detection is performed using an ECD.[21]
- 2. High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of acetaldehyde after derivatization.[22]

 Derivatization: Acetaldehyde is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone.[22]



• Procedure:

- The sample is passed through a cartridge coated with DNPH.
- The resulting hydrazone is eluted with a suitable solvent (e.g., acetonitrile).
- The eluate is then analyzed by HPLC with UV detection.

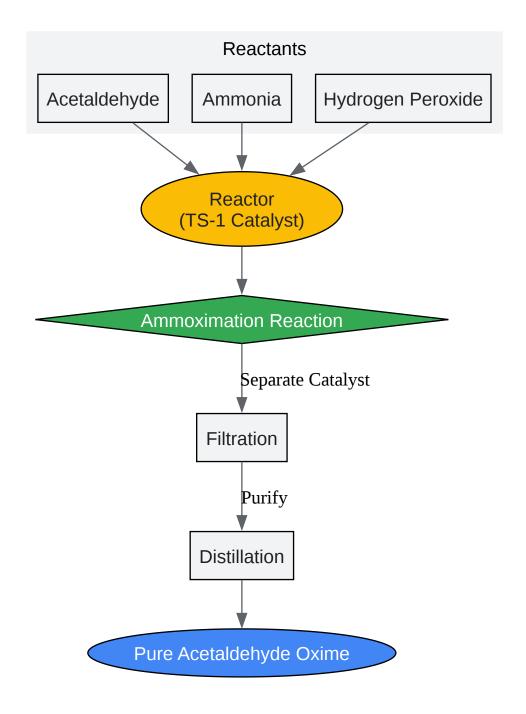
Reaction Pathways and Mechanisms

Understanding the reaction pathways is essential for optimizing synthesis and application.

Synthesis Pathway of Acetaldehyde Oxime

The synthesis of **acetaldehyde oxime** primarily involves the condensation reaction between acetaldehyde and a source of hydroxylamine.





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